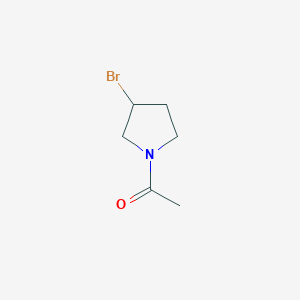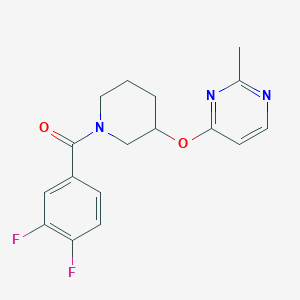
(3,4-二氟苯基)(3-((2-甲基嘧啶-4-基氧基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of compounds with a broad range of biological and pharmacological activities. Piperidine derivatives, particularly those substituted with difluorophenyl groups, have been explored for their antimicrobial, anticancer, and various other activities due to their unique structural features.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions including amidation, Friedel-Crafts acylation, and substitution reactions using starting materials like piperidine-4-carboxylic acid and various chlorides or sulfonyl chlorides. The overall yields vary, indicating the complexity and efficiency of these synthetic routes (Zheng Rui, 2010).
Molecular Structure Analysis
Structural analyses through techniques such as X-ray diffraction and spectroscopic methods reveal that these compounds often exhibit distinct conformations, inter and intramolecular hydrogen bonds, and stabilizing interactions like π···π and C—Cl···π interactions, contributing to their molecular stability and reactivity (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of these compounds is influenced by their functional groups, leading to various reactions including oxime formation, hydroxylation, and substitution reactions that can be leveraged for further chemical modifications and functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly related to the compound's molecular structure. Detailed structural characterizations enable the prediction of these properties, crucial for pharmaceutical formulation and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are determined by the compound's functional groups and overall molecular geometry. These properties are essential for understanding the compound's potential interactions in biological systems or chemical processes.
科学研究应用
抗菌活性
- 合成和抗菌活性: Mallesha和Mohana(2014)的研究专注于合成新的2,4-二氟苯基(哌啶-4-基)甲酮的肟衍生物,对各种细菌和真菌菌株表现出显著的抗菌活性,暗示其在开发新的抗菌剂方面具有潜力(Mallesha & Mohana, 2014)。
合成和表征
- 合成研究: 郑锐(2010)进行了类似化合物的合成研究,重点介绍了使用核磁共振进行的过程和结构鉴定,这对于理解其化学性质和潜在应用(Zheng Rui, 2010)至关重要。
- 热学和结构研究: Karthik等人(2021)合成了一种类似结构的化合物,并进行了热学、光学和结构研究,以及理论计算,为了解其稳定性和电子性质提供了见解(Karthik et al., 2021)。
神经保护活性
- 合成和神经保护活性评估: Zhong等人(2020)对与查询化合物相关的芳基氧乙胺衍生物进行了研究,揭示了其对体外细胞死亡的潜在神经保护作用,表明其在神经保护和治疗神经疾病方面具有潜在应用(Zhong et al., 2020)。
计算和理论分析
- 计算评估: 一项2022年的研究专注于合成并进行相关化合物的DFT研究,分析分子特性和反应参数,这对于理解其化学行为和在药物化学中的潜在应用至关重要(Letters in Applied NanoBioScience, 2022)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3,4-difluorophenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-20-7-6-16(21-11)24-13-3-2-8-22(10-13)17(23)12-4-5-14(18)15(19)9-12/h4-7,9,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBFHPQMDBSJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

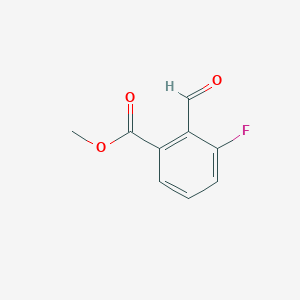
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
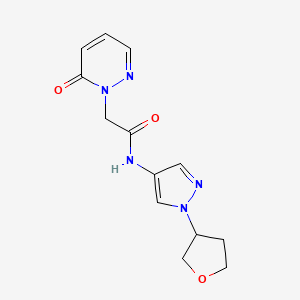
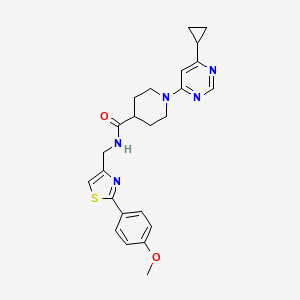
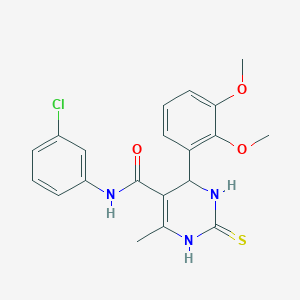
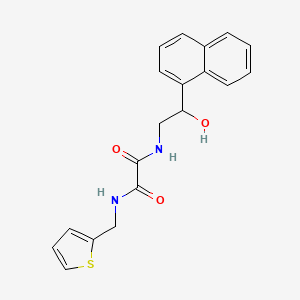
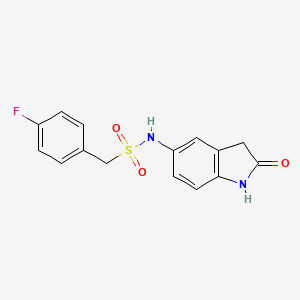
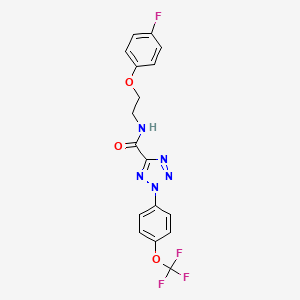
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)
